molecular formula C9H8BrN3 B12433886 1-(7-Bromoisoquinolin-1-YL)hydrazine

1-(7-Bromoisoquinolin-1-YL)hydrazine

Cat. No.: B12433886
M. Wt: 238.08 g/mol
InChI Key: RZILMDNYAKGLIC-UHFFFAOYSA-N
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Description

7-Bromo-1-hydrazinylisoquinoline is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 7th position and a hydrazinyl group at the 1st position makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-1-hydrazinylisoquinoline typically involves the bromination of isoquinoline followed by the introduction of the hydrazinyl group. One common method includes:

    Bromination: Isoquinoline is treated with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 7th position.

    Hydrazinylation: The brominated isoquinoline is then reacted with hydrazine hydrate under reflux conditions to introduce the hydrazinyl group at the 1st position.

Industrial Production Methods: Industrial production of 7-bromo-1-hydrazinylisoquinoline may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.

Types of Reactions:

    Oxidation: 7-Bromo-1-hydrazinylisoquinoline can undergo oxidation reactions to form corresponding oxides.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of reduced isoquinoline derivatives.

    Substitution: Formation of various substituted isoquinoline compounds.

Scientific Research Applications

7-Bromo-1-hydrazinylisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-bromo-1-hydrazinylisoquinoline involves its interaction with various molecular targets. The hydrazinyl group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    7-Bromo-1-hydroxyisoquinoline: Similar structure but with a hydroxy group instead of a hydrazinyl group.

    6-Bromo-1-hydrazinylisoquinoline: Bromine atom at the 6th position instead of the 7th.

    7-Chloro-1-hydrazinylisoquinoline: Chlorine atom instead of bromine at the 7th position.

Uniqueness: 7-Bromo-1-hydrazinylisoquinoline is unique due to the specific positioning of the bromine and hydrazinyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

(7-bromoisoquinolin-1-yl)hydrazine

InChI

InChI=1S/C9H8BrN3/c10-7-2-1-6-3-4-12-9(13-11)8(6)5-7/h1-5H,11H2,(H,12,13)

InChI Key

RZILMDNYAKGLIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2NN)Br

Origin of Product

United States

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